molecular formula C25H50N2O2 B566015 4-Palmitamido-2,2,6,6-tetramethylpiperidine-1-oxyl CAS No. 22977-65-7

4-Palmitamido-2,2,6,6-tetramethylpiperidine-1-oxyl

Cat. No. B566015
CAS RN: 22977-65-7
M. Wt: 410.687
InChI Key: YEAJUYNPHBTFHP-UHFFFAOYSA-N
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Description

4-Palmitamido-2,2,6,6-tetramethylpiperidine-1-oxyl (4-PAM-TEMPOL) is an organosulfur compound extensively studied for its role as a free radical scavenger and antioxidant . Its application in scientific research encompasses the investigation of oxidative stress, inflammation, and cell death .


Molecular Structure Analysis

The molecular weight of 4-PAM-TEMPOL is 409.67 and its molecular formula is C25H49N2O2 . The exact structure is not provided in the search results.


Chemical Reactions Analysis

The primary function of 4-PAM-TEMPOL is as a free radical scavenger, effectively neutralizing and preventing damage caused by free radicals to cells and tissues. It achieves this by donating an electron to the free radical, a process known as "reduction" .


Physical And Chemical Properties Analysis

4-PAM-TEMPOL is a dark orange to dark brown sticky solid . It is slightly soluble in chloroform, DMSO, ethyl acetate, and methanol .

Scientific Research Applications

“4-Palmitamido-2,2,6,6-tetramethylpiperidine-1-oxyl” (also known as 4-PAM-TEMPOL) is an organosulfur compound that has been extensively studied for its role as a free radical scavenger and antioxidant . Its applications in scientific research encompass the investigation of oxidative stress, inflammation, and cell death .

One specific application of a similar compound, 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxyl (also known as AcNH-TEMPO), is in the field of organic chemistry . It’s used as a stoichiometric oxidation reagent, known as Bobbitt’s salt . This reagent has a range of applications, from the oxidation of various alcohols to their corresponding carbonyl derivatives to the oxidative cleavage of benzyl ethers . The oxyl radical can be obtained in 85% yield over two steps on a 1-mole scale from commercially available 4-amino-2,2,6,6-tetramethylpiperidine . An additional step converts the oxyl radical into the oxoammonium salt (Bobbitt’s salt) in 88% yield, with an overall yield of 75% .

  • Organic Synthesis

    • 4-PAM-TEMPOL and similar compounds like TEMPO (2,2,6,6-Tetramethylpiperidinooxy) are used as free radical scavengers and reagents in organic synthesis .
    • They are also used as structural probes in electron spin resonance spectroscopy .
  • Catalytic Oxidant

    • TEMPO is used as a catalytic oxidant for copper-catalyzed, greener oxidation of alcohols under aerobic conditions .
    • It is also used in the iodobenzene diacetate oxidation of nerol to neral .
  • Synthesis of Allylated Tertiary Amines

    • 2,2,6,6-Tetramethylpiperidine, a similar compound, can be used to synthesize allylated tertiary amines via allylic amination of allylic chlorides .
  • Synthesis of Hydroxylamines

    • 2,2,6,6-Tetramethylpiperidine can be used to synthesize hydroxylamines via oxidation in the presence of oxone as an oxidant .
  • Synthesis of Sulfenamide Compounds

    • 2,2,6,6-Tetramethylpiperidine can be used to synthesize sulfenamide compounds by reacting with heterocyclic thiols in the presence of iodine as an oxidant .
  • Oxidative Reactions

    • 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate (also known as Bobbitt’s salt) is a lesser-known stoichiometric oxidation reagent .
    • It has a range of applications, from the oxidation of various alcohols to their corresponding carbonyl derivatives to the oxidative cleavage of benzyl ethers .
    • The oxyl radical can be obtained in 85% yield over two steps on a 1-mole scale from commercially available 4-amino-2,2,6,6-tetramethylpiperidine .
    • An additional step converts the oxyl radical into the oxoammonium salt (Bobbitt’s salt) in 88% yield, with an overall yield of 75% .
  • Green Chemistry

    • The preparation of Bobbitt’s salt is inherently ‘green’, as water can be used as the solvent and the use of environmentally unfriendly materials is minimal .
    • After it has been used, the spent oxidant can be recovered and used to regenerate the salt, thereby making the process recyclable .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is toxic, corrosive, can be absorbed through the skin, and is strongly irritating .

properties

InChI

InChI=1S/C25H49N2O2/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(28)26-22-20-24(2,3)27(29)25(4,5)21-22/h22H,6-21H2,1-5H3,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLYKZGOJSXDSAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC1CC(N(C(C1)(C)C)[O])(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H49N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Palmitamido-2,2,6,6-tetramethylpiperidine-1-oxyl

Citations

For This Compound
7
Citations
P Chatelain, F Defrise-Quertain… - Journal of Colloid and …, 1979 - Elsevier
The perturbations induced in a lipid layer by the presence of a spin probe molecule (4-palmitamido-2,2,6,6-tetramethylpiperidine-l-oxyl, TAP) have been investigated in a model …
Number of citations: 6 www.sciencedirect.com
P Chatelain, R Brasseur, JM Ruysschaert… - Journal of colloid and …, 1979 - Elsevier
This paper seeks to investigate the molecular organization of fatty acid spin label (4-palmitamido2,2,6,6-tetramethylpiperidine-1-oxyl) and dipalmitoylphosphatidylcholine molecules in …
Number of citations: 9 www.sciencedirect.com
CCM Lally, B Bauer, J Selent, ME Sommer - Nature communications, 2017 - nature.com
G-protein-coupled receptors are membrane proteins that are regulated by a small family of arrestin proteins. During formation of the arrestin–receptor complex, arrestin first interacts with …
Number of citations: 90 www.nature.com
A Mateos-Maroto, JEF Rubio, S Prévost… - Journal of Colloid and …, 2023 - Elsevier
Hypothesis The internal organization of polyelectrolyte layers deposited on colloidal templates plays a very important role for the potential applications of these systems as capsules for …
Number of citations: 1 www.sciencedirect.com
C Lally - 2017 - search.proquest.com
The protein arrestin is responsible for termination of GPCR signalling. In the rod cell, arrestin binds light-activated phosphorylated rhodopsin in order to block further signal transduction. …
Number of citations: 5 search.proquest.com
B Dzikovski, D Tipikin, V Livshits, K Earle… - Physical Chemistry …, 2009 - pubs.rsc.org
The molecular dynamics of spin-labeled compounds included into the solid phase of cyclodextrins (CDs) has been studied using conventional (X-band) ESR at 9 GHz and high-field …
Number of citations: 46 pubs.rsc.org
F Ghiasi, MH Eskandari, MT Golmakani… - Journal of agricultural …, 2021 - ACS Publications
The inherent thermodynamic instability of liposomes during production and storage has limited their widespread applications. Therefore, a novel structure of food-grade nanoliposomes …
Number of citations: 15 pubs.acs.org

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